B8R 20-27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

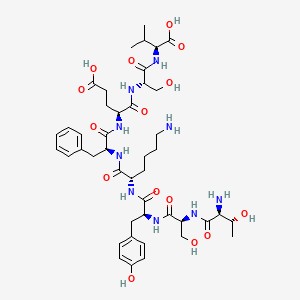

C44H65N9O15 |

|---|---|

Poids moléculaire |

960.0 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1 |

Clé InChI |

OKJGSFNDSWKVMF-RWALMOLHSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the B8R 20-27 Peptide: Sequence, Origin, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted epitope derived from the B8R protein of the Vaccinia virus (VV).[1][2][3] The B8R protein itself is a soluble homolog of the interferon-gamma (IFN-γ) receptor, which acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[2] Despite this immune evasion strategy by the virus, the this compound peptide serves as a primary target for the CD8+ T-cell response in C57BL/6 mice infected with VV, making it an invaluable tool for studying T-cell immunity, vaccine development, and the dynamics of viral infection.[4][5] This technical guide provides a comprehensive overview of the this compound peptide, including its origin, immunological properties, and detailed protocols for its study.

Peptide Characteristics and Origin

The this compound peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic acid-Serine-Valine (TSYKFESV).[2][3] It is derived from the B8R protein, an early-expressed protein of the Vaccinia virus.[4] The B8R protein is conserved among various orthopoxviruses, including Ectromelia virus (mousepox) and Cowpox virus.[2]

Table 1: this compound Peptide Details

| Property | Description |

| Sequence | TSYKFESV |

| Length | 8 amino acids |

| Originating Protein | B8R |

| Originating Organism | Vaccinia virus and other orthopoxviruses |

| MHC Restriction | H-2Kb (murine) |

| Immunological Significance | Immunodominant CD8+ T-cell epitope |

Immunological Properties and Quantitative Data

The this compound peptide is a potent activator of CD8+ T-cells in the context of the H-2Kb MHC class I molecule. Following Vaccinia virus infection in C57BL/6 mice, a significant portion of the responding CD8+ T-cell population is specific for this single epitope.

Table 2: Quantitative Analysis of this compound Specific CD8+ T-Cell Response

| Assay | Tissue | Time Post-Infection | Result | Reference |

| Tetramer Staining | Spleen | Day 7 | ~2% of CD8+ T-cells | [5] |

| Tetramer Staining | Lungs | Day 7 | Highest frequency of this compound+ CD8+ T-cells | [1] |

| Tetramer Staining | Spleen | 15 months | Stable frequencies of this compound+ CD8+ T-cells | [1] |

| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | ~20% of total CD8+ T-cells (MVA vaccination) | [6] |

| Intracellular Cytokine Staining (IFN-γ) | Spleen | Day 6 | <10% of total CD8+ T-cells (MVA vaccination, CD4+ depleted) | [6] |

| ELISpot (IFN-γ) | Spleen (acute phase) | - | Dominant response to 100 pM peptide concentration | [7] |

| ELISpot (IFN-γ) | Lamina Propria (acute phase) | - | Dominant response to 1 and 100 pM peptide concentrations | [7] |

| ELISpot (IFN-γ) | Intraepithelial Lymphocytes (acute phase) | - | Dominant response to 1 µM peptide concentration | [7] |

Experimental Protocols

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is designed to identify and quantify this compound-specific CD8+ T-cells based on their production of IFN-γ following peptide stimulation.

Materials:

-

Splenocytes from Vaccinia virus-infected C57BL/6 mice

-

This compound peptide (TSYKFESV)

-

Complete RPMI-1640 medium

-

Brefeldin A

-

Anti-mouse CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-IFN-γ

-

Fixation/Permeabilization solution

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Adjust cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640.

-

Add 100 µL of cell suspension to each well of a 96-well plate.

-

Add this compound peptide to a final concentration of 1 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Add Brefeldin A to a final concentration of 10 µg/mL to each well.

-

Incubate for an additional 4-5 hours at 37°C, 5% CO2.

-

Wash cells with FACS buffer.

-

Block Fc receptors with anti-mouse CD16/CD32 for 15 minutes on ice.

-

Stain for surface markers (anti-CD8, anti-CD3) for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

Fix and permeabilize cells using a commercial kit according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ with anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

-

Wash cells twice with permeabilization buffer.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

IFN-γ ELISpot Assay

This assay quantifies the frequency of this compound-specific, IFN-γ-secreting cells.

Materials:

-

ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody

-

Splenocytes from Vaccinia virus-infected C57BL/6 mice

-

This compound peptide (TSYKFESV)

-

Complete RPMI-1640 medium

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

-

Substrate solution (e.g., BCIP/NBT or AEC)

-

PBS and PBS-Tween20 (0.05%)

Procedure:

-

Prepare splenocytes as a single-cell suspension.

-

Plate 2.5 x 10^5 to 5 x 10^5 cells per well in the pre-coated ELISpot plate.

-

Add this compound peptide at various concentrations (e.g., 1 µM, 100 pM, 1 pM) to the respective wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubate for 18-24 hours at 37°C, 5% CO2.

-

Wash the plate 4-6 times with PBS-Tween20.

-

Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate 4-6 times with PBS-Tween20.

-

Add Streptavidin-AP (or -HRP) and incubate for 1 hour at room temperature.

-

Wash the plate 4-6 times with PBS-Tween20, followed by a final wash with PBS.

-

Add the substrate solution and incubate until spots develop.

-

Stop the reaction by washing with distilled water.

-

Dry the plate and count the spots using an ELISpot reader.

MHC Class I-Peptide Binding Assay (Fluorescence Polarization)

This protocol provides a method to determine the binding affinity of the this compound peptide to the H-2Kb molecule.

Materials:

-

Purified, soluble H-2Kb molecules

-

Fluorescently labeled control peptide with known binding to H-2Kb

-

This compound peptide (unlabeled)

-

Assay buffer (e.g., PBS with a protease inhibitor)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of the fluorescently labeled control peptide at a constant concentration in the assay buffer.

-

Prepare a serial dilution of the unlabeled this compound peptide.

-

In the wells of the 384-well plate, mix the fluorescently labeled peptide, the purified H-2Kb molecules, and the different concentrations of the this compound peptide.

-

Include control wells with:

-

Fluorescent peptide only (for baseline polarization).

-

Fluorescent peptide and H-2Kb (for maximum polarization).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (can range from a few hours to overnight).

-

Measure the fluorescence polarization of each well using a plate reader.

-

The binding of the unlabeled this compound peptide will displace the fluorescent peptide, leading to a decrease in polarization.

-

Plot the fluorescence polarization values against the concentration of the unlabeled this compound peptide.

-

Calculate the IC50 value, which is the concentration of the this compound peptide that inhibits 50% of the binding of the fluorescently labeled peptide. This value is inversely proportional to the binding affinity.

Signaling Pathways and Visualizations

The recognition of the this compound peptide presented by the H-2Kb molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.

Caption: T-cell receptor signaling cascade initiated by this compound peptide recognition.

Caption: Workflow for analyzing this compound specific T-cell responses.

Conclusion

The this compound peptide is a cornerstone for investigating CD8+ T-cell responses to poxvirus infections. Its immunodominance and well-defined characteristics make it an exceptional tool for vaccine efficacy studies, dissecting the mechanisms of T-cell memory, and exploring the intricacies of antiviral immunity. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to utilize the this compound peptide in their scientific endeavors.

References

- 1. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]

- 3. H2-Kb | VV this compound | TSYKFESV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 4. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Critical Role of Perforin-dependent CD8+ T Cell Immunity for Rapid Protective Vaccination in a Murine Model for Human Smallpox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

The Vaccinia Virus B8R Protein: A Decoy Receptor Targeting Host Interferon-Gamma Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The vaccinia virus (VACV), a member of the Poxviridae family, employs a sophisticated arsenal (B13267) of immunomodulatory proteins to evade the host immune response. Among these, the B8R protein stands out as a critical virulence factor. This secreted glycoprotein (B1211001) functions as a high-affinity decoy receptor for interferon-gamma (IFN-γ), a pivotal cytokine in antiviral immunity. By sequestering IFN-γ, the B8R protein effectively neutralizes its signaling cascade, thereby dampening the host's antiviral state and facilitating viral replication and spread. This technical guide provides a comprehensive overview of the B8R protein's function, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to elucidate its role.

Core Function and Mechanism of Action

The B8R protein is a 43 kDa glycoprotein secreted from VACV-infected cells early in the infection cycle, typically as a homodimer.[1][2] It shares amino acid sequence homology with the extracellular domain of the cellular IFN-γ receptor (IFN-γR), enabling it to competitively bind to IFN-γ.[1][3][4] This binding prevents IFN-γ from interacting with its natural receptors on the surface of host cells, thereby inhibiting the downstream signaling pathways that would otherwise lead to the induction of an antiviral state.[3][5][6] More recent structural analyses suggest that B8R may form tetramers, a conformation that appears to be crucial for its potent IFN-γ neutralizing activity.[7]

The primary mechanism of B8R is to act as a soluble "sponge," sequestering IFN-γ in the extracellular environment. This neutralization of IFN-γ has significant consequences for the host's immune response, as IFN-γ is involved in the activation of macrophages, the upregulation of Major Histocompatibility Complex (MHC) molecules for antigen presentation, and the induction of numerous interferon-stimulated genes (ISGs) with direct antiviral functions. By abrogating these effects, B8R contributes significantly to the virulence of the vaccinia virus.[2][3][6]

Signaling Pathway: B8R-Mediated Inhibition of IFN-γ Signaling

Caption: B8R sequesters IFN-γ, preventing its binding to the cellular receptor and inhibiting the JAK/STAT signaling pathway.

Quantitative Data on B8R Protein Function

The interaction between the B8R protein and IFN-γ has been quantified in several studies, highlighting its high affinity and potent neutralizing capacity.

| Parameter | Species of IFN-γ | Value | Method | Reference |

| Binding Constant (Kd) | Chicken | ~0.5 nM | Scatchard Analysis | [8] |

| Binding Affinity | Human | High | Surface Plasmon Resonance | [9] |

| Binding Affinity | Murine | Low / Insignificant | Surface Plasmon Resonance / In vitro neutralization assays | [3][9] |

| ED₅₀ (Inhibition of antiviral activity) | Human | 0.5-3 ng/mL | Bioassay (inhibition of EMCV-induced cytopathic effects in A549 cells) | [10][11] |

Experimental Protocols

The characterization of the B8R protein's function has relied on a variety of molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.

B8R Protein Bioassay for IFN-γ Neutralization

This assay quantifies the ability of B8R to inhibit the antiviral activity of IFN-γ.

Protocol:

-

Preparation of B8R-containing Supernatant:

-

Infect HeLa S3 cell suspensions with recombinant vaccinia viruses (rVVs) expressing B8R (or wild-type VACV) at a multiplicity of infection (MOI) of 20 PFU/cell. Use a mock infection with DMEM as a negative control.

-

Incubate for 1 hour, then wash the cells twice and resuspend in DMEM.

-

After 36 hours of incubation, harvest the supernatants.

-

Remove viral particles by centrifugation at 80,000 x g for 75 minutes at 4°C over a 25% (w/wt) sucrose (B13894) cushion.

-

Concentrate the clarified supernatant approximately 40-fold using concentrators with a 10,000 molecular weight cutoff.[5]

-

-

Neutralization Assay:

-

Seed A549 cells in 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 4-6 hours.

-

Prepare serial dilutions of the concentrated supernatant.

-

Mix 45 µL of each supernatant dilution with 5 µL of recombinant human IFN-γ (600 U/mL) to achieve a final IFN-γ concentration of 20 U/mL.

-

Incubate the mixtures at 37°C for 1 hour.

-

Transfer the mixtures to the A549 cell monolayers.

-

After 24 hours of incubation, challenge the cells with a minimal dose of Encephalomyocarditis virus (EMCV) that causes 100% cytopathic effect in control wells.

-

After 24 hours post-challenge, stain the cells with crystal violet to visualize cell viability.[5]

-

Western Blot for STAT1 Phosphorylation

This method is used to assess the inhibition of the IFN-γ signaling pathway at the level of STAT1 activation.

Protocol:

-

Cell Treatment and Lysis:

-

Infect HeLa or NIH 3T3 cells with vaccinia virus at the desired MOI for 1-2 hours.

-

Treat the cells with IFN-γ (e.g., 200 IU/mL) for 30 minutes.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation (Optional but recommended for cleaner blots):

-

Incubate cell lysates with an anti-STAT1 antibody.

-

Precipitate the antibody-protein complexes using Protein A/G beads.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins in the cell lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Probe the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1).

-

Wash the membrane and then probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.[3][4][10]

-

Construction of a B8R Deletion Mutant Vaccinia Virus

Generating a virus lacking the B8R gene is crucial for studying its role in virulence and immunomodulation.

Protocol:

-

Construct a Donor Plasmid:

-

Design a plasmid containing the flanking regions of the B8R gene to facilitate homologous recombination.

-

Insert a selectable marker (e.g., GFP or RFP) between the flanking regions.

-

-

Transfection and Infection:

-

Infect CV-1 or BS-C-1 cells with wild-type vaccinia virus at a low MOI (e.g., 0.05 PFU/cell).

-

Transfect the infected cells with the donor plasmid using a suitable transfection reagent (e.g., cationic liposomes).

-

-

Selection and Plaque Purification:

-

Select for recombinant viruses that have incorporated the selectable marker through homologous recombination. This can be done by plaque purification under selective conditions or by screening for plaques expressing the fluorescent marker.

-

Perform multiple rounds of plaque purification to ensure the isolation of a clonal virus population.

-

-

Confirmation of Deletion:

-

Confirm the deletion of the B8R gene and the insertion of the marker gene by PCR analysis of the viral genome and sequencing.[5]

-

Northern Blot for Guanylate Binding Protein (GBP) RNA

This technique is used to measure the expression of an IFN-γ-inducible gene.

Protocol:

-

RNA Extraction and Gel Electrophoresis:

-

Treat chicken fibroblast cell line CEC-32 with chicken IFN-γ in the presence or absence of B8R protein.

-

Extract total RNA from the cells.

-

Separate the RNA samples (e.g., 15 µg) on a denaturing agarose (B213101) gel containing formaldehyde.[6]

-

-

Blotting and Hybridization:

-

Washing and Detection:

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Expose the membrane to X-ray film or a phosphorimager to detect the hybridized probe.[6]

-

Nitric Oxide Secretion Assay

This assay measures the production of nitric oxide, an important effector molecule induced by IFN-γ in macrophages.

Protocol:

-

Cell Culture and Stimulation:

-

Culture the chicken macrophage-like cell line HD-11 in 96-well plates.

-

Stimulate the cells with chicken IFN-γ in the presence or absence of B8R protein for 48 hours.

-

-

Griess Assay:

-

Harvest 50 µL of supernatant from each well.

-

Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[1][8]

-

Experimental and Logical Workflows

Experimental Workflow: Characterizing B8R Function

Caption: A typical workflow for characterizing the in vitro and in vivo functions of the B8R protein.

Conclusion and Future Directions

The vaccinia virus B8R protein is a potent and specific antagonist of IFN-γ, playing a crucial role in viral immune evasion. Its function as a decoy receptor is well-established, supported by a wealth of biochemical and virological data. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of B8R and other viral immunomodulatory proteins.

Future research in this area could focus on:

-

High-resolution structural studies of the B8R-IFN-γ complex to further elucidate the molecular basis of their interaction and species specificity.

-

Investigating the potential role of B8R in modulating other immune pathways beyond direct IFN-γ neutralization.

-

Exploring the therapeutic potential of B8R as an immunosuppressive agent in inflammatory diseases or as a target for novel antiviral therapies.

-

Developing and refining B8R-deleted vaccinia virus vectors for enhanced safety and efficacy as vaccine platforms and oncolytic agents.

A thorough understanding of the mechanisms employed by viral proteins like B8R is paramount for the development of next-generation antiviral strategies and the safe and effective application of viral-based therapeutics.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Metabolic reprogramming tips vaccinia virus infection outcomes by stabilizing interferon-γ induced IRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vaccinia Virus Blocks Gamma Interferon Signal Transduction: Viral VH1 Phosphatase Reverses Stat1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vaccinia Virus Blocks Stat1-Dependent and Stat1-Independent Gene Expression Induced by Type I and Type II Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Production and Fc Receptor-Mediated Phagocytosis as Functional Readouts of Macrophage Activity upon Stimulation with Inactivated Poultry Vaccines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunodominant H-2Kb Restricted Epitope B8R 20-27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vaccinia virus (VACV)-derived peptide B8R 20-27, with the amino acid sequence TSYKFESV, is a well-characterized and immunodominant H-2Kb restricted CD8+ T cell epitope.[1][2] Originating from the B8R protein, a soluble homolog of the interferon-gamma (IFN-γ) receptor, this epitope is a crucial tool for studying the intricacies of cellular immunity against poxvirus infections.[3][4] The B8R protein itself acts as a virulence factor by sequestering host IFN-γ, thereby dampening the antiviral immune response.[4][5] The this compound epitope is highly conserved among various Orthopoxvirus species, including vaccinia, ectromelia, and cowpox viruses, making it a relevant target for cross-protective immunity studies.[1] In C57BL/6 mice, the T cell response to VACV infection is heavily skewed towards this single epitope, with this compound specific CD8+ T cells comprising a significant portion of the total antiviral response.[6][7] This pronounced immunodominance makes the this compound epitope an invaluable model for dissecting the mechanisms of antigen processing and presentation, T cell activation, and the generation of immunological memory. Furthermore, its ability to confer protective immunity in vivo underscores its potential in rational vaccine design.[6][8]

This technical guide provides a comprehensive overview of the this compound epitope, including quantitative data on its immunogenicity, detailed experimental protocols for its characterization, and visualizations of the key biological pathways and experimental workflows involved in its study.

Quantitative Data on this compound Immunogenicity

The following tables summarize key quantitative data from various studies, highlighting the potent immunogenicity of the this compound epitope.

Table 1: In Vivo CD8+ T Cell Response to this compound

| Experimental Model | Assay | Time Point | Measured Response | Reference |

| C57BL/6 mice infected with VACV (i.p.) | Intracellular Cytokine Staining (ICS) | Day 7 post-infection | 10-15% of total splenic CD8+ T cells are this compound specific.[6] | [6] |

| C57BL/6 mice infected with VACV (dermal scarification) | Intracellular Cytokine Staining (ICS) | Day 7 post-infection | >50% of total VACV-specific CD8+ T cells are this compound specific.[6] | [6] |

| C57BL/6 mice immunized with this compound peptide + CpG 1826 | B8R-pentamer staining | Day 10 post-immunization | Significant increase in B8R-pentamer+ CD8+ T cells in spleen and draining lymph nodes.[2] | [2] |

| C57BL/6 mice infected with VACV | B8R-pentamer staining | Day 60 post-infection (Memory phase) | Detectable population of B8R-pentamer+ memory CD8+ T cells.[2] | [2] |

Table 2: Functional Assays of this compound Specific T Cells

| Experimental Model | Assay | Stimulation | Measured Response | Reference |

| Splenocytes from VACV-infected C57BL/6 mice | IFN-γ ELISpot | This compound peptide | Significant number of IFN-γ producing cells. | |

| Splenocytes from this compound peptide-immunized mice | Intracellular Cytokine Staining (ICS) | This compound peptide | Increased frequency of IFN-γ producing CD8+ T cells. | |

| C57BL/6 mice immunized with this compound peptide + CpG 1826 | Intracellular Cytokine Staining (ICS) | This compound peptide | Significant IFN-γ production by CD8+ T cells in spleen and draining lymph nodes.[2] | [2] |

Table 3: In Vivo Protection Studies

| Experimental Model | Challenge | Outcome | Reference |

| C57BL/6 mice immunized with this compound pulsed Dendritic Cells | Lethal intranasal Ectromelia virus (ECTV) challenge | Significant, though incomplete, protection.[6] | [6] |

| C57BL/6 mice immunized with this compound peptide | Lethal intranasal VACV challenge | Majority of immunized mice survived with reduced weight loss compared to controls.[8] | [8] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound epitope are provided below.

Peptide-MHC Class I Binding Assay

This protocol is a competitive binding assay to determine the affinity of the this compound peptide for the H-2Kb molecule.

Materials:

-

Purified, soluble H-2Kb molecules

-

High-affinity radiolabeled standard peptide for H-2Kb

-

This compound peptide (TSYKFESV)

-

Protease inhibitor cocktail

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the this compound peptide and a known H-2Kb binding control peptide.

-

In a 96-well plate, incubate a constant amount of purified H-2Kb molecules with a fixed concentration of the radiolabeled standard peptide and varying concentrations of the this compound peptide or control peptide. The incubation should be performed in a buffer containing a protease inhibitor cocktail.

-

Incubate the mixture for 48-72 hours at room temperature to allow for binding to reach equilibrium.

-

Separate the peptide-MHC complexes from the free peptide by capturing the complexes on a filter plate.

-

Wash the filter plate to remove unbound radiolabeled peptide.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of the this compound peptide required to inhibit 50% of the binding of the radiolabeled standard peptide (IC50). A lower IC50 value indicates a higher binding affinity.

IFN-γ ELISpot Assay

This assay quantifies the frequency of this compound-specific, IFN-γ-secreting T cells.

Materials:

-

96-well ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

-

This compound peptide (TSYKFESV)

-

Control peptides (irrelevant peptide and positive control mitogen like Concanavalin A)

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

ELISpot plate reader

Procedure:

-

Isolate splenocytes or PBMCs from mice.

-

Add 2x10^5 to 5x10^5 cells per well to the pre-coated ELISpot plate.

-

Add the this compound peptide to the experimental wells at a final concentration of 1-10 µg/mL. Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-ALP or streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate to develop the spots.

-

Stop the development by washing with water once the spots are clearly visible.

-

Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of this compound-specific T cells producing IFN-γ and other cytokines.

Materials:

-

Splenocytes or PBMCs from immunized or infected mice

-

This compound peptide (TSYKFESV)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Fixation and permeabilization buffers

-

Flow cytometer

Procedure:

-

Isolate splenocytes or PBMCs.

-

Stimulate 1-2x10^6 cells with the this compound peptide (1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

For the last 4-5 hours of stimulation, add a protein transport inhibitor (Brefeldin A or Monensin) to the culture to trap cytokines intracellularly.

-

Wash the cells and stain for surface markers with fluorochrome-conjugated antibodies (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.

-

Wash the cells and fix them using a fixation buffer.

-

Permeabilize the cells using a permeabilization buffer.

-

Stain for intracellular cytokines with fluorochrome-conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the this compound peptide.

In Vivo Protection Study

This protocol assesses the ability of a this compound-based vaccine to protect against a viral challenge.

Materials:

-

C57BL/6 mice

-

This compound peptide vaccine formulation (e.g., peptide emulsified in an adjuvant like IFA or with CpG oligonucleotides)

-

Live vaccinia virus or ectromelia virus for challenge

-

Equipment for monitoring mouse weight and health

Procedure:

-

Immunize a group of C57BL/6 mice with the this compound peptide vaccine. Include a control group that receives a placebo (e.g., adjuvant alone).

-

Administer one or two booster immunizations at appropriate intervals (e.g., 2 weeks apart).

-

A week or more after the final immunization, challenge both the vaccinated and control groups of mice with a lethal or sub-lethal dose of live virus (e.g., via intranasal or intraperitoneal injection).

-

Monitor the mice daily for weight loss and signs of illness for at least 14 days.

-

Record survival rates for each group.

-

At specific time points, tissues (e.g., lungs, ovaries) can be harvested to determine viral titers by plaque assay.

-

Successful protection is indicated by a significantly higher survival rate, reduced weight loss, and lower viral titers in the vaccinated group compared to the control group.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the immunology of the this compound epitope.

Caption: T Cell Receptor (TCR) signaling cascade initiated by this compound/H-2Kb recognition.

References

- 1. youtube.com [youtube.com]

- 2. INF-gamma Release ELISpot Assay [bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mstechno.co.jp [mstechno.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

- 7. cd-genomics.com [cd-genomics.com]

- 8. anilocus.com [anilocus.com]

The Discovery and Characterization of the B8R 20-27 Immunodominant Peptide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of immunodominant T-cell epitopes are critical for understanding the cellular immune response to viral infections and for the rational design of vaccines and immunotherapies. The B8R 20-27 peptide, derived from the B8R protein of the vaccinia virus, stands as a well-established and extensively studied immunodominant CD8+ T-cell epitope in the C57BL/6 mouse model. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies associated with the this compound peptide, serving as a comprehensive resource for researchers in the field.

The B8R protein is a soluble interferon-gamma (IFN-γ) receptor homolog encoded by the vaccinia virus, which plays a role in viral immune evasion by sequestering host IFN-γ.[1][2] The this compound peptide, with the amino acid sequence TSYKFESV, is an H-2Kb restricted epitope that elicits a robust and dominant CD8+ T-cell response following vaccinia virus infection in C57BL/6 mice.[3] Its immunodominance makes it an invaluable tool for studying the dynamics of T-cell responses, memory formation, and the efficacy of vaccine vectors.

Quantitative Data Summary

The immunodominance of the this compound peptide is supported by a wealth of quantitative data from various immunological assays. The following tables summarize key findings from the literature, providing a comparative overview of the peptide's characteristics and the T-cell responses it elicits.

Table 1: Peptide Characteristics

| Characteristic | Value/Description | Reference |

| Sequence | TSYKFESV | [3] |

| Length | 8 amino acids | [3] |

| MHC Restriction | H-2Kb | |

| Source Protein | B8R (Soluble IFN-γ Receptor) | [1] |

| Virus | Vaccinia Virus | [1] |

| Binding Affinity (H-2Kb) | High (Qualitative) | [4] |

Table 2: Quantitative T-Cell Response Data

| Assay | Readout | Typical Range of Response (in C57BL/6 mice) | Reference(s) |

| Intracellular Cytokine Staining (ICCS) | % of IFN-γ+ CD8+ T-cells in spleen (Day 7 post-infection) | 5 - 15% | [5] |

| ELISpot | Spot-Forming Cells (SFCs) per 10^6 splenocytes | 1000 - 5000 | [6] |

| Tetramer Staining | % of this compound-H-2Kb Tetramer+ CD8+ T-cells in spleen | 5 - 20% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of the this compound peptide.

Intracellular Cytokine Staining (ICCS) for IFN-γ

This protocol is designed to quantify the frequency of this compound-specific, IFN-γ-producing CD8+ T-cells from the spleens of vaccinia virus-infected C57BL/6 mice.

Materials:

-

Single-cell suspension of splenocytes from infected and control mice

-

RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin

-

This compound peptide (TSYKFESV)

-

Brefeldin A

-

Anti-mouse CD16/CD32 (Fc block)

-

Fluorochrome-conjugated antibodies: anti-mouse CD8a, anti-mouse IFN-γ

-

Fixation/Permeabilization buffer

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from vaccinia virus-infected C57BL/6 mice (typically 7-10 days post-infection).

-

Adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well U-bottom plate.

-

Add 100 µL of complete RPMI-1640 containing this compound peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Add Brefeldin A to a final concentration of 10 µg/mL to all wells to inhibit cytokine secretion.

-

Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 15 minutes on ice.

-

Stain for the surface marker CD8 by adding a fluorochrome-conjugated anti-mouse CD8a antibody and incubating for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization buffer.

-

Stain for intracellular IFN-γ by adding a fluorochrome-conjugated anti-mouse IFN-γ antibody diluted in Permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization buffer and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFN-γ positive cells.

ELISpot Assay for IFN-γ

This protocol outlines the steps to enumerate this compound-specific, IFN-γ-secreting cells from the spleens of infected mice.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Single-cell suspension of splenocytes

-

RPMI-1640 medium with 10% FBS

-

This compound peptide

-

PBS and PBS-Tween20 (0.05%)

-

ELISpot plate reader

Procedure:

-

Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol for 1 minute.

-

Wash the plate five times with 200 µL/well of sterile PBS.

-

Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

The next day, wash the plate five times with PBS.

-

Block the plate with 200 µL/well of complete RPMI-1640 for at least 30 minutes at 37°C.

-

Prepare a single-cell suspension of splenocytes and resuspend in complete RPMI-1640.

-

Add 2.5 x 10^5 to 5 x 10^5 cells per well.

-

Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate five times with PBS-Tween20.

-

Add the biotinylated anti-mouse IFN-γ detection antibody diluted in PBS-Tween20 and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBS-Tween20.

-

Add Streptavidin-ALP diluted in PBS-Tween20 and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBS-Tween20.

-

Add the BCIP/NBT substrate and develop until distinct spots emerge.

-

Stop the reaction by washing thoroughly with tap water.

-

Allow the plate to dry completely and count the spots using an ELISpot reader.

MHC-I Peptide Binding Assay (Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of the this compound peptide to the H-2Kb molecule using fluorescence polarization.

Materials:

-

Soluble, purified H-2Kb molecules

-

Fluorescently labeled probe peptide with known binding to H-2Kb (e.g., fluorescein-labeled OVA 257-264)

-

Unlabeled this compound peptide

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Direct Binding of Fluorescent Probe:

-

Serially dilute the fluorescently labeled probe peptide in assay buffer.

-

Add a constant concentration of purified H-2Kb molecules to each well.

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Measure fluorescence polarization.

-

Plot the polarization values against the peptide concentration and fit the data to a saturation binding curve to determine the Kd of the probe peptide.

-

-

Competitive Binding Assay:

-

Prepare a solution of H-2Kb and the fluorescent probe peptide at a concentration that gives a high polarization signal (typically at or below the Kd of the probe).

-

Serially dilute the unlabeled this compound peptide in assay buffer in a 384-well plate.

-

Add the H-2Kb/probe peptide mixture to each well.

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Measure fluorescence polarization.

-

Plot the polarization values against the concentration of the this compound peptide.

-

Calculate the IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe).

-

The Ki (inhibition constant), which reflects the binding affinity of the this compound peptide, can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Visualizations

Workflow for Identification of an Immunodominant Epitope

Caption: Workflow for the identification of immunodominant CD8+ T-cell epitopes.

CD8+ T-Cell Receptor Signaling Pathway

Caption: Simplified CD8+ T-cell receptor signaling pathway upon recognition of this compound.

Conclusion

The this compound peptide has proven to be an invaluable tool in the field of immunology, providing a robust and reproducible system for studying CD8+ T-cell responses to viral infection. Its well-characterized nature, coupled with the availability of detailed experimental protocols, makes it an ideal model epitope for both fundamental research and the preclinical evaluation of novel vaccine platforms and immunotherapies. This technical guide serves as a centralized resource to facilitate further research into the fascinating complexities of T-cell immunity.

References

- 1. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Additional file 1 of A robust deep learning workflow to predict CD8â+âT-cell epitopes - Springer Nature - Figshare [springernature.figshare.com]

- 3. A robust deep learning workflow to predict CD8 + T-cell epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Personalized neoantigen viro-immunotherapy platform for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Soluble Version of Nipah Virus Glycoprotein G Delivered by Vaccinia Virus MVA Activates Specific CD8 and CD4 T Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Immunodominant B8R 20-27 Peptide: A Technical Guide to its Role in CD8+ T Cell Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of vaccinia virus (VV).[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ) receptor, which acts as a virulence factor by sequestering host IFN-γ.[3][4] The TSYKFESV peptide is highly conserved among various orthopoxviruses, including vaccinia virus, ectromelia virus (the causative agent of mousepox), and cowpox virus.[2] Its potent immunogenicity and role in protective immunity have made it a critical tool for studying CD8+ T cell responses to poxvirus infections and a candidate for subunit vaccine development. This technical guide provides an in-depth overview of the this compound peptide's role in CD8+ T cell immunity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data on this compound Peptide Immunogenicity and Efficacy

The this compound peptide elicits a robust and remarkably dominant CD8+ T cell response in C57BL/6 mice. This section summarizes key quantitative data from various studies, providing a comparative overview of its immunological potency.

Table 1: Magnitude of this compound-Specific CD8+ T Cell Response

| Experimental Context | Tissue | Percentage of CD8+ T Cells | Reference(s) |

| Acute VV Infection (Day 7-9) | Spleen | 10-15% | [5] |

| Acute VV Infection (Day 8) | Spleen | ~11.5% | [6] |

| Dermal Scarification with VV | Spleen | >50% of responding CD8+ T cells | [5] |

| Peptide Immunization (4 and 6 weeks post) | Spleen | 0.3% and 0.17% | [7] |

Table 2: Protective Efficacy of this compound Peptide Immunization

| Challenge Model | Protection Metric | Result | Reference(s) |

| Lethal Intranasal VV Challenge | Survival Rate | 89% (peptide) vs. 6% (control) | [8] |

| Lethal Ectromelia Virus (ECTV) Challenge | Viral Titer in Organs | Undetectable in vaccinated survivors | [9] |

| Lethal Ectromelia Virus (ECTV) Challenge | Viral Titer in Organs | Titers ranged from 10^4 to 10^6 PFU/gram in mock-vaccinated mice | [9] |

| Vaccinia Virus (WR strain) Challenge in skin | Viral Titer Reduction | ~50-fold reduction in immunized skin | [10] |

Note: A precise experimentally determined IC50 value for the binding of this compound to H-2Kb was not found in the reviewed literature. However, computational prediction tools, such as the one available from the Immune Epitope Database and Analysis Resource (IEDB), can provide estimated binding affinities.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CD8+ T cell response to the this compound peptide.

Protocol 1: Peptide Immunization of Mice

This protocol describes a common method for inducing a this compound-specific CD8+ T cell response in mice.

Materials:

-

This compound peptide (TSYKFESV), synthesized and HPLC-purified

-

Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or α-galactosylceramide - αGalCer)

-

Phosphate-buffered saline (PBS)

-

C57BL/6 mice (6-8 weeks old)

-

Syringes and needles

Procedure:

-

Peptide Preparation: Dissolve the this compound peptide in sterile PBS to a final concentration of 1-2 mg/mL.

-

Adjuvant Emulsion (with IFA): Emulsify the peptide solution with an equal volume of IFA by vortexing or sonication until a stable, white emulsion is formed.

-

Immunization with αGalCer: Mix 100 µg of this compound peptide with 1 µg of αGalCer in PBS.[7]

-

Injection: Subcutaneously or intraperitoneally inject each mouse with 100-200 µL of the peptide/adjuvant mixture.[7][11] A typical dose is 100 µg of peptide per mouse.[7]

-

Booster Immunizations: If required, booster immunizations can be given at 1-2 week intervals following the same procedure.

Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to identify and quantify this compound-specific CD8+ T cells based on their production of IFN-γ upon peptide stimulation.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

-

This compound peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

RPMI 1640 medium with 10% FBS

-

Anti-mouse CD8, CD44, and other cell surface marker antibodies

-

Fixation/Permeabilization buffer

-

Anti-mouse IFN-γ antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

-

In Vitro Restimulation: Resuspend cells at 1-2 x 10^6 cells/mL in RPMI 1640 medium. Add this compound peptide to a final concentration of 1-10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PMA/Ionomycin).

-

Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin to the cell suspension to block cytokine secretion.

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.

-

Intracellular Staining: Add the fluorescently labeled anti-IFN-γ antibody and incubate for 30 minutes at 4°C.

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of IFN-γ-positive cells within the CD8+ T cell population.

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Materials:

-

ELISpot plate (PVDF membrane)

-

Anti-mouse IFN-γ capture and detection antibodies

-

Streptavidin-HRP or -AP

-

Substrate (e.g., AEC, BCIP/NBT)

-

Splenocytes or PBMCs

-

This compound peptide

-

RPMI 1640 medium with 10% FBS

Procedure:

-

Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 2 hours at 37°C.

-

Cell Plating: Add splenocytes or PBMCs to the wells in duplicate or triplicate at various dilutions (e.g., 1-5 x 10^5 cells/well).

-

Stimulation: Add this compound peptide (1-10 µg/mL) to the appropriate wells. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for spot development and stop the reaction by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the this compound peptide's interaction with the immune system is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Antigen Processing and Presentation Pathway

The this compound peptide is generated from the endogenously synthesized B8R protein within vaccinia virus-infected cells and presented on MHC class I molecules.

Caption: MHC Class I antigen processing and presentation of the this compound peptide.

CD8+ T Cell Activation Signaling Pathway

The interaction of the this compound/H-2Kb complex with the T cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade leading to T cell activation.

Caption: TCR signaling cascade upon recognition of the this compound peptide.

Experimental Workflow for Assessing Protective Immunity

This diagram outlines the typical workflow for evaluating the protective efficacy of a this compound peptide-based vaccine.

Caption: Workflow for evaluating the in vivo protective efficacy of this compound immunization.

Conclusion

The this compound peptide stands out as a powerful tool for dissecting the intricacies of CD8+ T cell immunity to poxviruses. Its high immunogenicity, well-defined MHC restriction, and proven role in protective immunity make it an invaluable reagent for vaccine development and immunological research. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers aiming to leverage the this compound peptide in their work. Further investigation into the precise molecular interactions governing its processing, presentation, and recognition will continue to enhance our understanding of antiviral immunity and inform the design of next-generation vaccines.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Catalog peptide this compound - ready for immediate delivery [peptides.de]

- 3. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and humoral immune responses in mice immunized with Vaccinia virus expressing the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the B8R Interferon-Gamma Receptor Homolog: Mechanism and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B8R protein, encoded by the vaccinia virus, is a secreted glycoprotein (B1211001) that functions as a potent antagonist of the host's interferon-gamma (IFN-γ) signaling pathway. By acting as a soluble decoy receptor, B8R binds to IFN-γ with high affinity, preventing this critical cytokine from interacting with its cognate cellular receptors. This effectively neutralizes the antiviral and immunomodulatory effects of IFN-γ, representing a key immune evasion strategy employed by poxviruses. This technical guide provides a comprehensive overview of the B8R mechanism, including its biochemical properties, interaction kinetics with IFN-γ from various species, and the downstream consequences on cellular signaling. Detailed experimental protocols for studying the B8R-IFN-γ interaction are also provided, along with visual representations of the relevant biological pathways and experimental workflows.

Introduction to B8R: A Viral Decoy Receptor

Vaccinia virus, a member of the Poxviridae family, has evolved a sophisticated arsenal (B13267) of immunomodulatory proteins to counteract the host immune response.[1] Among these is the B8R protein, a homolog of the extracellular domain of the cellular IFN-γ receptor.[2] Unlike the membrane-bound cellular receptor, B8R is a secreted protein, allowing it to act systemically and locally to sequester IFN-γ.[1] The B8R protein exists as a homodimer, which is thought to enhance its avidity for the dimeric IFN-γ ligand.[3]

The primary function of B8R is to intercept IFN-γ, a pleiotropic cytokine central to both innate and adaptive immunity.[1] IFN-γ plays a critical role in activating macrophages, upregulating antigen presentation, and promoting a Th1-biased immune response, all of which are essential for controlling viral infections.[4] By neutralizing IFN-γ, B8R dampens these crucial antiviral responses, thereby contributing to viral pathogenesis and virulence.[2]

Mechanism of Action: Sequestration of IFN-γ

The core mechanism of B8R is straightforward yet highly effective: it acts as a competitive inhibitor of the cellular IFN-γ receptor complex (IFNGR). IFN-γ normally binds to a heterodimeric receptor complex composed of IFNGR1 and IFNGR2 subunits on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of associated Janus kinases (JAK1 and JAK2).[4] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the Signal Transducer and Activator of Transcription 1 (STAT1).[4] Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its homodimerization, nuclear translocation, and the transcriptional activation of hundreds of IFN-γ-stimulated genes (ISGs) that establish an antiviral state.

B8R disrupts this cascade at the initial step. By binding directly to IFN-γ in the extracellular space, B8R prevents the cytokine from engaging with IFNGR1 and IFNGR2. This steric hindrance completely abrogates the downstream signaling events, including JAK1/JAK2 and STAT1 phosphorylation, thus preventing the expression of antiviral ISGs.

Caption: Mechanism of B8R-mediated inhibition of IFN-γ signaling.

Data Presentation: Binding Affinity and Specificity

A remarkable feature of B8R is its broad species specificity, enabling vaccinia virus to infect a wide range of hosts.[5] B8R binds with high affinity to IFN-γ from humans, rabbits, rats, cattle, and chickens.[1][5][6] Notably, it exhibits significantly lower affinity for murine IFN-γ, a factor that has been exploited in animal models to study the protein's role in virulence.[1][2]

| Species | Binding Affinity (Kd) | Reference(s) |

| Human | High Affinity (Specific Kd not consistently reported) | [1][5] |

| Rabbit | High Affinity (Specific Kd not consistently reported) | [7] |

| Rat | High Affinity (Specific Kd not consistently reported) | [1][5] |

| Bovine | High Affinity (Specific Kd not consistently reported) | [1][5] |

| Chicken | ~0.5 nM | [6] |

| Murine | Low Affinity (Does not significantly bind or neutralize) | [1][2] |

Experimental Protocols

IFN-γ Neutralization Assay

This assay quantifies the ability of B8R to inhibit the antiviral activity of IFN-γ.

Principle: IFN-γ can induce an antiviral state in susceptible cells, protecting them from virus-induced cytopathic effects (CPE). B8R will neutralize IFN-γ, thus allowing viral replication and subsequent CPE.

Materials:

-

HeLa or A549 cells

-

Recombinant human IFN-γ

-

Encephalomyocarditis virus (EMCV) or another suitable challenge virus

-

Purified recombinant B8R protein or cell culture supernatant containing B8R

-

Cell culture medium (e.g., DMEM with 5% FBS)

-

96-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

-

On the day of the assay, prepare serial dilutions of the B8R-containing sample.

-

In a separate plate, pre-incubate the B8R dilutions with a constant, predetermined concentration of recombinant human IFN-γ (e.g., a concentration that provides 80-90% protection from viral CPE) for 1-2 hours at 37°C.

-

Remove the culture medium from the A549 cells and add the B8R/IFN-γ mixtures.

-

Incubate for 24 hours at 37°C to allow for the establishment of an antiviral state in wells where IFN-γ is not neutralized.

-

Challenge the cells with a dose of EMCV that causes 100% CPE in unprotected control wells.

-

Incubate for another 24-48 hours, until CPE is complete in control wells.

-

Wash the plates, fix the cells with formalin, and stain with crystal violet.

-

Quantify the results by measuring the optical density of the stained wells. A decrease in OD corresponds to an increase in CPE and therefore, effective neutralization of IFN-γ by B8R.

Caption: Workflow for an IFN-γ neutralization assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique to measure real-time biomolecular interactions. One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding is detected as a change in the refractive index at the surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant B8R protein

-

Purified recombinant IFN-γ from the species of interest

-

Appropriate running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a fresh mixture of EDC and NHS.

-

Inject the B8R protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Interaction:

-

Prepare a series of concentrations of IFN-γ in the running buffer.

-

Inject the different concentrations of IFN-γ sequentially over the B8R-immobilized surface, from the lowest to the highest concentration.

-

Include a buffer-only injection as a blank for double referencing.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell and the blank injection to correct for bulk refractive index changes and instrument drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

The B8R protein is a prime example of viral immune evasion, effectively disarming a key component of the host's antiviral defense. Its ability to neutralize IFN-γ across a broad range of species underscores its importance for the lifecycle of vaccinia virus and other orthopoxviruses. A thorough understanding of the B8R mechanism is not only crucial for elucidating poxvirus pathogenesis but also holds potential for therapeutic applications. For instance, recombinant B8R could be explored as a therapeutic agent in inflammatory conditions driven by excessive IFN-γ. Conversely, targeting the B8R protein could be a strategy to enhance the efficacy of vaccinia-based vaccines and oncolytic virotherapies. Further research, including high-resolution structural studies of B8R in complex with IFN-γ from different species, will undoubtedly provide deeper insights into its unique binding properties and inform the development of novel immunomodulatory therapeutics.

References

- 1. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Vaccinia, cowpox, and camelpox viruses encode soluble gamma interferon receptors with novel broad species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the B8R 20-27 Peptide: Amino Acid Composition, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H2-Kb-restricted cytotoxic T lymphocyte (CTL) epitope derived from the B8R protein of the vaccinia virus. The parent B8R protein is a secreted virulence factor that functions as a soluble interferon-gamma (IFN-γ) receptor homolog, effectively neutralizing IFN-γ and enabling the virus to evade the host immune response. The this compound peptide fragment, however, plays a crucial role in the host's adaptive immune response to vaccinia virus infection by being presented on the surface of infected cells by the Major Histocompatibility Complex (MHC) class I molecule H2-Kb, leading to the activation of virus-specific CD8+ T cells. This technical guide provides a comprehensive overview of the amino acid composition, physicochemical properties, and key experimental applications of the this compound peptide.

Amino Acid Composition and Physicochemical Properties

The this compound peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic Acid-Serine-Valine. Its composition and calculated properties are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | TSYKFESV |

| One-Letter Code | TSYKFESV |

| Three-Letter Code | Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val |

| Molecular Formula | C44H65N9O15 |

| Molecular Weight | 960.04 g/mol |

| Amino Acid Composition | |

| Threonine (T) | |

| Serine (S) x 2 | |

| Tyrosine (Y) | |

| Lysine (K) | |

| Phenylalanine (F) | |

| Glutamic Acid (E) | |

| Valine (V) | |

| Charge at pH 7.0 | 0 |

| Isoelectric Point (pI) | 5.53 |

Biological Properties and Function

The primary biological function of the this compound peptide is its role as a T-cell epitope. Following the infection of a cell with vaccinia virus, the viral B8R protein is synthesized and subsequently degraded by the proteasome into smaller peptide fragments. The this compound peptide is then transported into the endoplasmic reticulum, where it binds to the H2-Kb MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.

The recognition of the this compound/H2-Kb complex by a specific T-cell receptor (TCR) on a CD8+ T cell is a critical event in the initiation of an adaptive immune response. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of this compound-specific cytotoxic T lymphocytes. These CTLs are then capable of recognizing and killing vaccinia virus-infected cells, thereby controlling the spread of the virus.

Experimental Protocols

The this compound peptide is a vital tool in immunological research, particularly in the study of T-cell responses to viral infections and the development of vaccines. Below are detailed methodologies for key experiments utilizing this peptide.

Intracellular Cytokine Staining (ICS) for this compound Specific T-Cells

This protocol is used to identify and quantify T cells that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to stimulation with the this compound peptide.

Materials:

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from vaccinia virus-infected or immunized mice.

-

This compound peptide (lyophilized, to be reconstituted).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin).

-

Brefeldin A (protein transport inhibitor).

-

Anti-mouse CD16/CD32 antibody (Fc block).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44).

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Fixation/Permeabilization buffer kit.

-

FACS buffer (PBS with 2% FBS).

-

96-well round-bottom plates.

-

Flow cytometer.

Methodology:

-

Prepare a single-cell suspension of splenocytes or PBMCs and adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.

-

Prepare a working solution of the this compound peptide at a final concentration of 1-10 µg/mL in complete RPMI-1640 medium.

-

Add 100 µL of the peptide solution to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add Brefeldin A to each well at a final concentration of 5-10 µg/mL to block cytokine secretion.

-

Continue incubation for an additional 4-5 hours.

-

Harvest the cells and wash with FACS buffer.

-

Perform surface staining by first blocking with anti-mouse CD16/CD32 for 10-15 minutes, followed by incubation with a cocktail of surface marker antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells with FACS buffer.

-

Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.

-

Perform intracellular staining by incubating the cells with a cocktail of anti-cytokine antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to this compound stimulation.

IFN-γ ELISpot Assay

This assay is used to quantify the number of this compound-specific, IFN-γ-secreting T cells.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Anti-mouse IFN-γ capture antibody.

-

Biotinylated anti-mouse IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP).

-

AP or HRP substrate (e.g., BCIP/NBT or AEC).

-

Single-cell suspension of splenocytes or PBMCs.

-

This compound peptide.

-

Complete RPMI-1640 medium.

-

Blocking buffer (e.g., PBS with 5% BSA).

-

Wash buffer (PBS with 0.05% Tween-20).

-

ELISpot reader.

Methodology:

-

Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS and block with blocking buffer for 2 hours at room temperature.

-

Wash the plate with complete RPMI-1640 medium.

-

Prepare a single-cell suspension and add 2-5 x 10^5 cells per well.

-

Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative and positive controls.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate with wash buffer.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate. Monitor spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely and count the spots using an ELISpot reader.

Signaling Pathways and Logical Relationships

The biological activity of the this compound peptide is intrinsically linked to two fundamental immunological processes: MHC class I antigen presentation and T-cell receptor signaling.

MHC Class I Antigen Presentation of this compound

This diagram illustrates the pathway by which the this compound peptide is processed and presented on the surface of a vaccinia virus-infected cell.

Structural Analysis of B8R 20-27 Peptide Binding to MHC Class I H-2Kb: A Technical Guide

Version: 1.0

Abstract

This technical guide provides an in-depth structural and biophysical analysis of the interaction between the vaccinia virus-derived peptide B8R 20-27 (TSYKFESV) and the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. The this compound epitope is an immunodominant peptide in the CD8+ T-cell response to vaccinia virus infection in H-2Kb-expressing mice. A comprehensive understanding of the molecular basis of this interaction is crucial for the rational design of vaccines and immunotherapies. This document summarizes the predicted binding affinity, presents a molecular model of the peptide-MHC complex, and details the experimental protocols for key analytical techniques used to characterize such interactions, including X-ray crystallography, Surface Plasmon Resonance (SPR), and cell-based peptide-MHC stabilization assays. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

Major Histocompatibility Complex (MHC) class I molecules play a pivotal role in the adaptive immune system by presenting peptide fragments of intracellular proteins to cytotoxic T lymphocytes (CTLs). The specificity and stability of the peptide-MHC (pMHC) interaction are critical determinants of the subsequent T-cell response. The this compound peptide, with the amino acid sequence TSYKFESV, is derived from the vaccinia virus B8R protein, a soluble interferon-gamma receptor homolog.[1][2] This peptide is recognized by CD8+ T cells in the context of the murine MHC class I allele H-2Kb and represents a major target of the anti-viral immune response.[1][3]

A detailed structural understanding of how the this compound peptide binds to the H-2Kb groove is essential for elucidating the mechanisms of immunodominance and for the development of peptide-based vaccines. This guide synthesizes the available information and provides a framework for the experimental investigation of this and similar pMHC interactions.